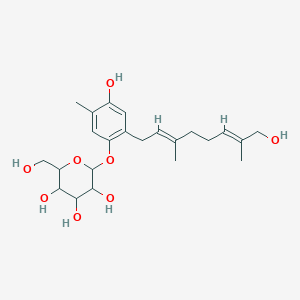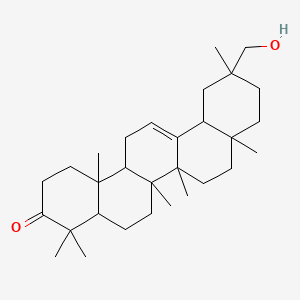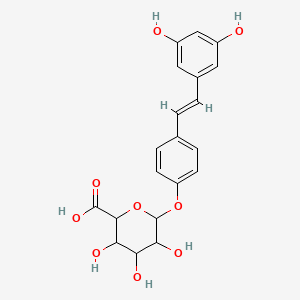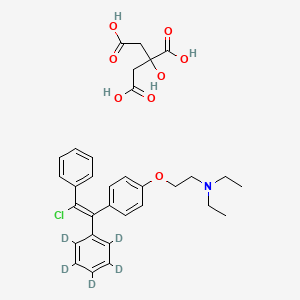
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a coordination compound where neodymium, a rare-earth metal, is complexed with a fluorinated β-diketone ligand. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The ligand, (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate, is a fluorinated organic compound that enhances the stability and reactivity of the complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of neodymium(III) chloride with the β-diketone ligand in an organic solvent such as ethanol or acetonitrile. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired complex.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the product. The final product is often purified using recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the neodymium center, leading to higher oxidation states.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the β-diketone ligand can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the mixture.
Major Products:
Oxidation: Higher oxidation state neodymium complexes.
Reduction: Lower oxidation state neodymium complexes.
Substitution: New neodymium complexes with different ligands.
Applications De Recherche Scientifique
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in imaging and diagnostic applications due to its magnetic properties.
Medicine: Explored for use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance magnets and electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its coordination chemistry. The neodymium center can interact with various substrates, facilitating catalytic reactions. The fluorinated ligand enhances the stability and reactivity of the complex, allowing it to participate in a wide range of chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Comparaison Avec Des Composés Similaires
Neodymium(III) chloride: A simpler neodymium compound used in similar applications but lacks the enhanced stability provided by the fluorinated ligand.
Neodymium(III) acetate: Another neodymium complex with different ligand properties, used in catalysis and material science.
Neodymium(III) nitrate: Known for its use in optical materials and as a precursor for other neodymium compounds.
Uniqueness: Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is unique due to the presence of the fluorinated β-diketone ligand, which imparts enhanced stability and reactivity. This makes it particularly useful in applications requiring robust and efficient catalysts or materials with specific magnetic properties.
Propriétés
Formule moléculaire |
C15H12F9NdO6 |
|---|---|
Poids moléculaire |
603.48 g/mol |
Nom IUPAC |
neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
Clé InChI |
KTLHZDJUYKSPFU-DJFUMVPSSA-K |
SMILES isomérique |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Nd+3] |
SMILES canonique |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)

![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)


![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
